Peptide PHI-(1-27)-glycine is a variant of peptide histidine isoleucine, which is a member of the glucagon-secretin family of peptides. This compound consists of 27 amino acids and plays significant roles in gastrointestinal physiology and neuroendocrine regulation. It was first identified in the small intestine of mammals, particularly in rats and pigs, where it is involved in regulating water and electrolyte transport and influencing gastrointestinal motility .
The synthesis of peptide PHI-(1-27)-glycine typically involves solid-phase peptide synthesis (SPPS), a widely used technique that allows for the stepwise assembly of peptides. The process includes the following key steps:
The choice of coupling reagents and protecting groups can significantly influence the efficiency and yield of the synthesis process. For example, using highly efficient coupling reagents can minimize side reactions and racemization, which are common challenges in peptide synthesis .
Peptide PHI-(1-27)-glycine has a linear structure composed of 27 amino acids. The specific sequence includes histidine at the N-terminus and glycine at the C-terminus, contributing to its functional properties. The molecular formula can be represented as C₁₃H₁₉N₃O₃S.
The detailed amino acid sequence is as follows:
This sequence indicates significant homology with other members of the glucagon family, suggesting shared functional mechanisms .
Peptide PHI-(1-27)-glycine undergoes various biochemical reactions that are crucial for its biological activity:
The binding affinity and specificity for its receptors can be influenced by structural modifications or post-translational modifications, which may enhance or inhibit its biological effects .
The mechanism through which peptide PHI-(1-27)-glycine exerts its effects involves:
Research indicates that peptide PHI-(1-27)-glycine plays a role in inhibiting fluid absorption in the intestines while also regulating endocrine functions related to digestion and appetite control .
Peptide PHI-(1-27)-glycine typically appears as a white powder when synthesized. It is soluble in water and exhibits stability under physiological conditions.
Key chemical properties include:
Peptide PHI-(1-27)-glycine has several applications in scientific research:
The discovery of PHI-(1-27)-glycine emerged from systematic investigations into intestinal peptide diversity. In 1989, a landmark study isolated three immunoreactive PHI forms (designated I, II, and III) from rat small intestine extracts using chromatographic separation coupled with radioimmunoassay (RIA). While Peak III was identified as the known PHI-(1-27)-NH₂ (amidated form), and Peak I was tentatively assigned as a larger precursor, Peak II represented a novel variant. This newly discovered peptide was purified to homogeneity through a multi-step process combining RIA and radioreceptor assay (RRA) on rat liver membranes. Comprehensive structural analysis, including amino acid sequencing, carboxypeptidase-Y digestion, and co-elution studies with synthetic peptides, definitively identified it as PHI-(1-27)-Glycine – the full PHI sequence (27 amino acids) terminating in a glycine residue instead of an amidated isoleucine [1].
This discovery occurred against the backdrop of earlier work on PHI peptides. Peptide HI (later standardized as PHI, for Peptide Histidine Isoleucine amide) was first isolated from porcine intestine in 1981 using a chemical method targeting C-terminal α-amides [2]. Its name directly reflects its N-terminal histidine and C-terminal isoleucine amide. The identification of PHI-(1-27)-Gly established that the primary translation product of the PHI-encoding gene can undergo differential processing, leading to either amidated (PHI-NH₂) or glycine-extended (PHI-Gly) forms. This glycine-extended form was found to be the predominant immunoreactive PHI species in the rat small intestine based on quantitative immunoassay assessment [1].
Table 1: Key PHI Forms Identified in Rat Small Intestine
Peak Designation | Identified Form | Structural Characteristics | Relative Abundance |
---|---|---|---|
Peak I | Putative PHI precursor | Larger molecular weight | Low |
Peak II | PHI-(1-27)-Glycine | 27 amino acids, C-terminal Gly | Highest |
Peak III | PHI-(1-27)-NH₂ | 27 amino acids, C-terminal Ile-NH₂ | Moderate |
PHI-(1-27)-glycine belongs to the structurally related secretin-glucagon-VIP peptide superfamily, also known simply as the secretin family [3] [6]. This family is defined by significant sequence homology and shared evolutionary origins, with members playing critical roles as hormones, neuropeptides, and neuromodulators. Key members include:
Structurally, PHI-(1-27)-Gly shares the core 27-amino acid sequence of PHI-NH₂: His-Ala-Asp-Gly-Val-Phe-Thr-Ser-Asp-Phe-Ser-Arg-Leu-Leu-Gly-Gln-Leu-Ser-Ala-Lys-Lys-Tyr-Leu-Glu-Ser-Leu-Ile [1] [2]. The critical distinction lies in its C-terminal residue: PHI-(1-27)-Gly ends in -Ile-Gly, whereas the mature, bioactive PHI terminates in an amidated isoleucine (-Ile-NH₂). This C-terminal glycine serves as the substrate for the enzyme peptidylglycine α-amidating monooxygenase (PAM). In tissues expressing active PAM, PHI-Gly can be converted to the amidated form. The presence of significant amounts of PHI-Gly, particularly in the rat intestine, indicates either tissue-specific expression or regulation of PAM or a potential distinct biological role for the glycine-extended form itself [1].
Functionally, peptides within this superfamily primarily signal through Class B1 (Secretin-like) G protein-coupled receptors (GPCRs). These receptors are characterized by a large N-terminal extracellular domain crucial for ligand binding and coupling primarily to Gαs, leading to stimulation of adenylate cyclase and increased intracellular cAMP [3] [5]. While detailed receptor binding studies specifically for PHI-(1-27)-Gly are less extensive than for PHI-NH₂ or VIP, its structural similarity suggests potential interactions with receptors for PHI/VIP (e.g., VPAC1, VPAC2). PHI peptides, including precursors and processed forms, exhibit diverse biological activities, including:
The functional significance of the C-terminal glycine versus amidation in PHI remains an area of investigation. Amidation is generally critical for high-affinity receptor binding and full biological activity of many regulatory peptides. Therefore, PHI-(1-27)-Gly might act as: 1) A biosynthetic precursor to the active amidated form; 2) A ligand with distinct receptor affinity or signaling profile compared to PHI-NH₂; or 3) A peptide with unique biological activities independent of classical PHI receptors.
Table 2: Structural Features of Key Members of the Secretin Superfamily Relevant to PHI-(1-27)-Gly
Peptide | Length (aa) | N-Terminus | C-Terminus | Key Sequence Homology Region with PHI | Primary Signaling |
---|---|---|---|---|---|
PHI-(1-27)-Gly | 27 | His | Ile-Gly | Full Sequence (1-27) | Presumed cAMP/PKA |
PHI-(1-27)-NH₂ (PHI) | 27 | His | Ile-NH₂ | Full Sequence (1-27) | cAMP/PKA |
VIP | 28 | His | Asn-NH₂ | ~50% Identity (e.g., positions 1, 6, 9, 10, 12, 14, 15, 17, 19, 20, 21, 23, 26) [6] | cAMP/PKA |
Secretin | 27 | His | Ser-NH₂ | ~30-40% Identity | cAMP/PKA |
Glucagon | 29 | His | Thr-NH₂ | Lower homology | cAMP/PKA |
GIP | 42 | Tyr | Gln-NH₂ | Moderate homology in N-terminal region | cAMP/PKA |
The presence and relative abundance of PHI-(1-27)-Gly highlight important aspects of peptide hormone evolution and tissue-specific processing. The gene encoding PHI (designated VIP/PHI or VIP) also encodes the closely related peptide VIP. This gene organization, where two bioactive peptides are derived from a common precursor (preproVIP/PHI), is conserved across mammalian species. Differential processing of this precursor gives rise to the various forms, including PHI-NH₂, PHI-Gly, VIP, and potentially other extended or truncated variants [3] [8].
Studies reveal species-specific variations in the dominant forms of PHI:
This variation suggests evolutionary divergence in post-translational processing mechanisms. The high abundance of PHI-Gly in the rat intestine implies a potential biological role distinct from its function as a mere precursor in this specific tissue and species. The conservation of the glycine residue immediately following the terminal isoleucine in the preproVIP/PHI sequence across mammals is crucial, as it provides the substrate for amidation. The finding that PHI-Gly accumulates significantly in rat tissues indicates potential regulation of the amidation enzyme PAM or perhaps a functional role unique to the glycine-extended form in rodent physiology, particularly within the gastrointestinal tract. The presence of PHI-Gly in rat brain, albeit in different relative amounts depending on the brain region, further underscores the complexity of tissue-specific processing within a single organism [1] [8].
The existence of PHI-(1-27)-Gly exemplifies how differential processing of a single prohormone precursor can generate peptide diversity beyond what is encoded directly in the genome. This mechanism allows for tissue- and species-specific "fine-tuning" of the peptidome, potentially adapting core peptide signals to specific physiological needs. Further comparative studies across species are needed to fully elucidate the functional implications of PHI-Gly accumulation versus conversion to the amidated form.
Table 3: Species Distribution and Dominant Forms of PHI/PHM
Species | PHI Homologue Name | Dominant Intestinal Form(s) | Presence of PHI-(1-27)-Gly as Major Form | Tissue-Specific Processing Notes |
---|---|---|---|---|
Rat | PHI | PHI-(1-27)-Glycine (Peak II) | Yes, Predominant | Brain shows regional variation in forms (PHI-NH₂, PHI-Gly, PHV) |
Pig | PHI | PHI-(1-27)-NH₂ | No (Amidated form isolated) | Initial discovery species |
Guinea Pig | PHI | PHI-(1-27)-NH₂ | No | Co-isolated with VIP and secretin |
Human | PHM (His-Met-NH₂) | PHM-27-NH₂ and larger forms | No (Amidated form and precursors dominant) | PHM differs from PHI by 2 amino acids |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1